
Tubulin inhibitor 7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tubulin inhibitor 7 is a compound that targets tubulin, a protein that plays a critical role in cell division by forming microtubules. Tubulin inhibitors are widely used in cancer therapy due to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. This compound is particularly notable for its high potency and specificity in targeting tubulin, making it a valuable tool in both research and clinical settings .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tubulin inhibitor 7 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may include:
Formation of the core structure: This often involves a series of condensation reactions to build the core scaffold of the molecule.
Functionalization: Introduction of various functional groups through reactions such as halogenation, alkylation, and acylation.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes:
Batch processing: Large quantities of reactants are combined in a single batch, and the reaction is allowed to proceed to completion.
Continuous flow processing: Reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production
化学反応の分析
Types of Reactions
Tubulin inhibitor 7 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and acylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
Tubulin inhibitor 7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of tubulin and related proteins.
Biology: Employed in cell biology research to investigate the role of microtubules in cell division and other cellular processes.
Medicine: Utilized in cancer research and therapy to inhibit the proliferation of cancer cells by disrupting microtubule dynamics.
Industry: Applied in the development of new anticancer drugs and other therapeutic agents
作用機序
Tubulin inhibitor 7 exerts its effects by binding to the colchicine-binding site on tubulin, preventing the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis. The molecular targets and pathways involved include the inhibition of microtubule assembly and the activation of apoptotic signaling pathways .
類似化合物との比較
Similar Compounds
Colchicine: A well-known tubulin inhibitor that also binds to the colchicine-binding site on tubulin.
Paclitaxel: A microtubule-stabilizing agent that binds to a different site on tubulin and promotes microtubule assembly.
Vinblastine: A tubulin inhibitor that binds to the vinca-binding site on tubulin and prevents microtubule assembly
Uniqueness
Tubulin inhibitor 7 is unique in its high potency and specificity for the colchicine-binding site on tubulin. This specificity allows for more targeted disruption of microtubule dynamics, making it a valuable tool in both research and clinical settings .
特性
分子式 |
C21H14N2O4 |
|---|---|
分子量 |
358.3 g/mol |
IUPAC名 |
10-(3-hydroxy-4-methoxybenzoyl)phenoxazine-3-carbonitrile |
InChI |
InChI=1S/C21H14N2O4/c1-26-19-9-7-14(11-17(19)24)21(25)23-15-4-2-3-5-18(15)27-20-10-13(12-22)6-8-16(20)23/h2-11,24H,1H3 |
InChIキー |
IQBCGEKPMZGLBD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)N2C3=C(C=C(C=C3)C#N)OC4=CC=CC=C42)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


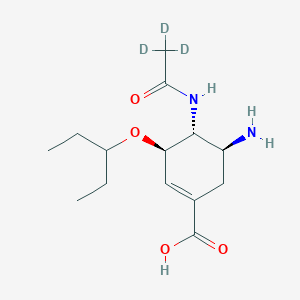

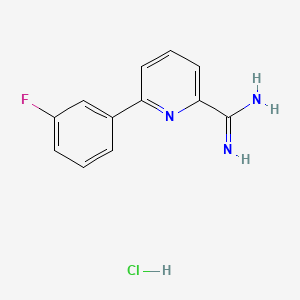
![Pyridine, 2-[(2-isocyanatoethyl)dithio]-](/img/structure/B15073086.png)
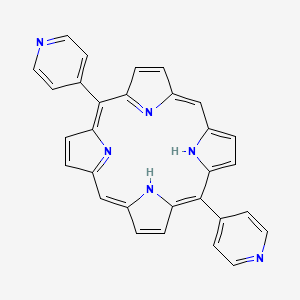
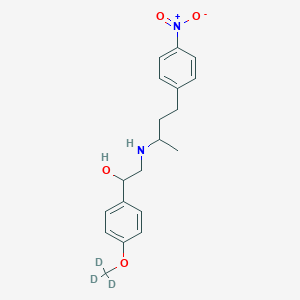
![3,3''-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2'-benzyl-2-hydroxy-[1,1'-binaphthalene])](/img/structure/B15073102.png)
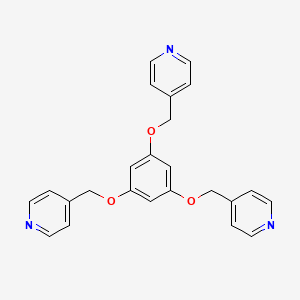
![sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate;hydrate](/img/structure/B15073116.png)

![N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride](/img/structure/B15073123.png)
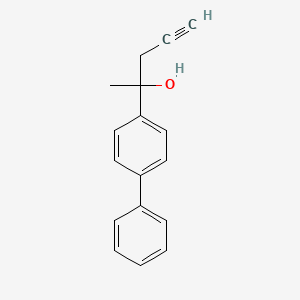

![1'-Benzyl 6-ethyl 1,2,6,7-tetrahydrospiro[indole-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B15073131.png)
